dimethyl-2H-1,2,3-triazole-4-carboxylicacid
Description
Dimethyl-2H-1,2,3-triazole-4-carboxylic acid (IUPAC name: 2,5-dimethyl-2H-1,2,3-triazole-4-carboxylic acid) is a heterocyclic compound characterized by a 1,2,3-triazole core substituted with two methyl groups at positions 2 and 5 and a carboxylic acid group at position 4 (Figure 1). Its molecular formula is C₅H₇N₃O₂, with a molecular weight of 141.13 g/mol . The compound is commercially available at 95% purity and is synthesized by Enamine, a Ukraine-based supplier, for applications in chemical synthesis, material science, and pharmaceutical research .
The triazole ring system confers stability and diverse reactivity, making this compound a valuable intermediate for synthesizing biologically active derivatives, coordination complexes, and functional materials . Its physicochemical properties, including moderate solubility in polar solvents and a pKa influenced by the electron-donating methyl groups, position it as a versatile building block in medicinal chemistry and catalysis.
Properties
Molecular Formula |
C5H7N3O2 |
|---|---|
Molecular Weight |
141.13 g/mol |
IUPAC Name |
2,5-dimethyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C5H7N3O2/c1-3-4(5(9)10)7-8(2)6-3/h1-2H3,(H,9,10) |
InChI Key |
FPZBNMRECIBCLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(N=C1C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Overview
A prominent and efficient method for synthesizing 1,2,3-triazole carboxylic acids, including dimethyl-2H-1,2,3-triazole-4-carboxylic acid, involves a one-step reaction between organic azides and β-ketoesters in the presence of a base. This approach is notable for its scalability, safety, and high yield potential, making it suitable for large-scale production.
Reaction Scheme and Conditions
- Reactants: Organic azide and β-ketoester
- Catalyst/Base: Potassium carbonate (K2CO3) or other bases
- Solvent: Aqueous ethanol (typically 95%) mixed with water
- Temperature: Approximately 80°C
- Time: Around 16 to 20 hours
- Workup: Neutralization with hydrochloric acid to precipitate the product, followed by filtration and drying
Mechanism Highlights
The base promotes cyclization between the azide and the β-ketoester, forming the 1,2,3-triazole ring with a carboxylic acid substituent at the 4-position. The reaction proceeds through nucleophilic attack and ring closure to yield the triazole carboxylic acid.
Preparation of Key Intermediates
- Azides: Aromatic azides can be synthesized from aromatic amines via diazotization followed by azide substitution. Aliphatic azides are prepared from alkyl halides and sodium azide in dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.
- β-Ketoesters: Prepared by known methods such as refluxing acyl Meldrum's acid derivatives in methanol, followed by purification through silica gel chromatography.
Yields and Scale
- Reaction yields range from 30% to 95%, depending on substrates and conditions.
- The process has been demonstrated on scales up to approximately 100 grams.
Summary Table of One-Step Synthesis Parameters
| Parameter | Details |
|---|---|
| Azide Source | Aromatic or aliphatic azides |
| β-Ketoester Source | Prepared via acyl Meldrum's acid route |
| Base | Potassium carbonate (K2CO3) or similar |
| Solvent | 95% Ethanol / Water mixture |
| Temperature | 80°C |
| Reaction Time | 16 - 20 hours |
| Workup | Acidification with HCl, filtration |
| Typical Yield | 30% - 95% |
| Scale | Up to 100 g |
Alternative Synthetic Approaches to 1,2,3-Triazoles
While the one-step azide/β-ketoester method is predominant for dimethyl-2H-1,2,3-triazole-4-carboxylic acid, other synthetic routes for 1,2,3-triazoles provide context and potential alternatives:
Cyclization of α,α-Dichlorotosyl Hydrazones with Amines
- Developed by Hanselmann et al. (2010), this method synthesizes N-substituted 1,2,3-triazoles by cyclization of α,α-dichlorotosyl hydrazones with primary amines using DIPEA as base.
- Yields around 80%, scalable, and avoids safety concerns associated with azides.
- Reaction performed in ethanol or mixed solvents (acetonitrile/ethanol) to broaden substrate scope.
Copper-Mediated Reactions
- Copper-catalyzed reactions of N-tosylhydrazones with anilines yield 1,4,5-trisubstituted 1,2,3-triazoles with yields around 82%.
- Advantages include regioselectivity and tolerance to various functional groups.
Metal-Free Oxidative Cyclization
- Iodine (I2) and tert-butyl peroxybenzoate (TBPB) catalyzed oxidative cyclization of N-tosylhydrazones and anilines produces 1,4-diaryl-1,2,3-triazoles in moderate to good yields (~89%).
- This method avoids metal catalysts and uses mild conditions.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Typical Yield (%) | Scalability |
|---|---|---|---|---|
| One-step azide + β-ketoester | Simple, high yield, scalable | Requires handling azides | 30 - 95 | Up to 100 g scale |
| α,α-Dichlorotosyl hydrazone cyclization | Avoids azides, safer | Limited substrate scope | ~80 | Large scale feasible |
| Copper-mediated N-tosylhydrazone reaction | Regioselective, functional group tolerant | Requires copper catalyst | ~82 | Moderate scale |
| Metal-free I2/TBPB oxidative cyclization | Mild conditions, metal-free | Moderate yields, substrate limits | ~89 | Moderate scale |
Chemical Reactions Analysis
Types of Reactions
Dimethyl-2H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazole ring into other nitrogen-containing heterocycles.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazole N-oxides, while substitution reactions can produce a variety of substituted triazoles .
Scientific Research Applications
Dimethyl-2H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which dimethyl-2H-1,2,3-triazole-4-carboxylic acid exerts its effects involves its ability to bind to specific enzymes and receptors in biological systems. The triazole ring can form strong interactions with metal ions and hydrogen bonds with amino acid residues in enzyme active sites . This binding can inhibit the activity of enzymes such as carbonic anhydrase, leading to potential therapeutic effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Substituent Variations
The 1,2,3-triazole-4-carboxylic acid scaffold exhibits significant diversity depending on substituents at positions 1, 2, and 3. Key analogues and their distinguishing features are summarized in Table 1.
Table 1: Comparison of Dimethyl-2H-1,2,3-Triazole-4-Carboxylic Acid with Analogues
Physicochemical Properties
- Solubility and Acidity : The dimethyl derivative exhibits moderate aqueous solubility due to its carboxylic acid group, but the methyl substituents reduce polarity compared to analogues with aromatic or electron-withdrawing groups. For instance, the 2-phenyl analogue (C₉H₇N₃O₂) is more lipophilic, limiting its solubility in aqueous media . The trifluoromethyl-substituted analogue (C₁₀H₆ClF₃N₃O₂) has a lower pKa (~2.8) due to electron-withdrawing effects, enhancing its acidity relative to the dimethyl compound .
- Steric Effects : Bulky substituents, such as mesityl in TCA, introduce steric hindrance, impacting coordination chemistry and catalytic activity .
Biological Activity
Dimethyl-2H-1,2,3-triazole-4-carboxylic acid is a significant compound within the triazole family, known for its diverse biological activities. This article explores its biological mechanisms, pharmacological applications, and relevant case studies, supported by empirical data.
Chemical Structure and Properties
Dimethyl-2H-1,2,3-triazole-4-carboxylic acid features a triazole ring that contributes to its biological activity. The compound's structural characteristics allow it to interact with various biological targets, making it a valuable candidate in medicinal chemistry.
The primary target of action for dimethyl-2H-1,2,3-triazole-4-carboxylic acid is the enzyme xanthine oxidase (XO) . It acts as a mixed-type inhibitor , affecting the purine degradation pathway by inhibiting uric acid production. This inhibition is crucial for conditions such as gout and hyperuricemia, where excess uric acid can lead to severe health issues.
Biological Activities
Dimethyl-2H-1,2,3-triazole-4-carboxylic acid exhibits a range of biological activities:
- Antimicrobial Activity : The compound has shown promise against various bacterial and fungal strains. In studies involving the hollow agar method, it demonstrated significant antibacterial effects against multiple pathogens.
- Anticancer Properties : Research indicates that derivatives of this compound can inhibit cancer cell proliferation. For instance, certain triazole derivatives have been tested against human cancer cell lines and displayed significant antiproliferative activity .
- Antioxidant Activity : The compound's ability to scavenge free radicals has been investigated through various assays (e.g., DPPH and ABTS methods), indicating potential antioxidant properties .
Case Study 1: Xanthine Oxidase Inhibition
A study highlighted the effectiveness of dimethyl-2H-1,2,3-triazole-4-carboxylic acid as an XO inhibitor. The kinetic analysis revealed a submicromolar potency, suggesting high bioavailability and potential therapeutic use in managing hyperuricemia .
Case Study 2: Anticancer Activity
In vitro tests on human carcinoma cell lines (e.g., A549 and HT-1080) demonstrated that certain derivatives of this compound inhibited cell growth significantly. The IC50 values were in the nanomolar range, comparable to established chemotherapeutics .
Case Study 3: Antimicrobial Efficacy
Research conducted on various 1,2,3-triazole compounds indicated that dimethyl-2H-1,2,3-triazole-4-carboxylic acid exhibited strong antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined to assess its effectiveness .
Pharmacokinetics
The pharmacokinetic profile of dimethyl-2H-1,2,3-triazole-4-carboxylic acid suggests good absorption characteristics due to its low molecular weight and favorable solubility properties. Its bioavailability is enhanced by its potency in the nanomolar range .
Applications in Research and Industry
Dimethyl-2H-1,2,3-triazole-4-carboxylic acid serves as a versatile building block in pharmaceutical synthesis. Its derivatives are explored for:
- Drug Development : Targeting various diseases through enzyme inhibition.
- Material Science : Used in developing polymers and coatings due to its stability and reactivity .
Summary Table of Biological Activities
Q & A
Q. What are the common synthetic routes for dimethyl-2H-1,2,3-triazole-4-carboxylic acid and its derivatives?
The synthesis typically involves cyclization or condensation reactions. For example, triazole derivatives can be synthesized by refluxing hydrazide precursors with substituted aldehydes in ethanol under acidic conditions (e.g., glacial acetic acid) . Reflux durations (e.g., 4–18 hours) and solvent choices (e.g., DMSO, ethanol) significantly influence yields. Crystallization from water-ethanol mixtures is a standard purification step, yielding light-yellow powders with moderate yields (~65%) .
Q. How is the structural characterization of dimethyl-2H-1,2,3-triazole-4-carboxylic acid performed?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Software like SHELXL (part of the SHELX suite) refines crystal structures, providing bond lengths (e.g., average C–C distance: 0.003 Å) and hydrogen-bonding networks . Spectroscopic methods (e.g., NMR, IR) complement crystallographic data to confirm functional groups and regiochemistry .
Q. What in vitro models are used to assess the anticancer potential of triazole-carboxylic acids?
Common cell lines include NCI-H522 (lung cancer), LOX IMVI (melanoma), and UO-31 (kidney cancer). Activity is quantified via growth inhibition percentages (GP), with promising compounds showing GP values ≥40% at specific concentrations. Dose-response studies and IC50 calculations are critical for validating potency .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yields of triazole-carboxylic acid derivatives?
Key factors include:
- Solvent polarity : DMSO enhances cyclization efficiency for hydrazide precursors .
- Catalyst selection : Acidic conditions (e.g., glacial acetic acid) accelerate Schiff base formation in condensation reactions .
- Temperature control : Prolonged reflux (>12 hours) improves conversion but risks decomposition.
- Purification : Recrystallization from DMF/acetic acid mixtures reduces impurities .
Q. What strategies are effective in analyzing contradictory biological activity data across cancer cell lines?
Discrepancies in GP values (e.g., 40% inhibition in NCI-H522 vs. weak activity in UO-31) may arise from cell-specific uptake or target expression. To resolve contradictions:
Q. How does the crystal structure of dimethyl-2H-1,2,3-triazole-4-carboxylic acid influence its intermolecular interactions?
Hydrogen bonding (e.g., O–H⋯O and O–H⋯N interactions) stabilizes the crystal lattice, as observed in bis(5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid) monohydrate. These interactions affect solubility and melting points, which are critical for formulation studies .
Q. What computational methods predict the reactivity of triazole-carboxylic acids in click chemistry reactions?
Density Functional Theory (DFT) calculations model transition states for Huisgen cycloaddition, a click chemistry staple. Parameters like frontier molecular orbital (FMO) energies and regioselectivity indices guide predictions of reaction pathways and byproduct formation .
Q. How can solubility issues during purification of triazole-carboxylic acid derivatives be addressed?
- Co-solvent systems : Use DMF/acetic acid mixtures to dissolve polar and non-polar impurities .
- pH adjustment : Deprotonate the carboxylic acid group under basic conditions (e.g., NaHCO3) to enhance aqueous solubility.
- Chromatography : Reverse-phase HPLC with C18 columns separates derivatives based on hydrophobicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
